
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine
Overview
Description
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine is a useful research compound. Its molecular formula is C17H16FN3 and its molecular weight is 281.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Synthetic Chemistry
1. Cycloaddition Reactions
The compound's structure suggests potential reactivity in cycloaddition reactions. For example, derivatives of cyclopropyl-substituted propyne iminium salts have been used as dienophiles in Diels-Alder reactions, yielding a range of novel compounds with complex substitution patterns (Gerster, Espenlaub, & Maas, 2006). Such reactions are fundamental in the construction of cyclic and polycyclic structures in organic synthesis.
2. Modification of Amides and Amines
The fluoro-containing heterocyclic derivatives, including compounds similar to the query, have been explored for modifying biologically active amides and amines. These modifications aim to introduce fluoro-containing heterocycles into the structures, potentially altering their physical, chemical, or biological properties (Sokolov et al., 2011; Sokolov et al., 2012).
3. Photolysis and Photolatent Bases
The photolysis of similar compounds has been investigated for the generation of photolatent bases. These studies reveal how certain chemical structures can undergo photolytic reactions to yield reactive intermediates or change their chemical behavior upon exposure to light, providing insights into photochemical processes and their applications in various fields, including materials science and photodynamic therapy (Wang et al., 2000).
4. Cyclocondensation Reactions
The behavior of similar imines in cyclocondensation reactions has been explored, highlighting their potential in synthesizing a variety of heterocyclic compounds. These reactions are crucial for the development of novel therapeutic agents and materials with unique properties (Sokolov et al., 2012; Sokolov et al., 2013).
properties
IUPAC Name |
2-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-10-3-2-4-13(16(10)19)17-20-14-8-5-11(18)9-15(14)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOVJICBNUXBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1423439.png)
![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
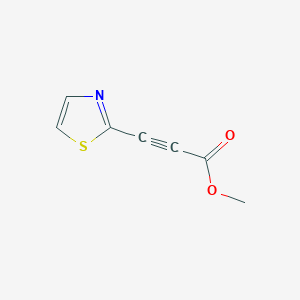
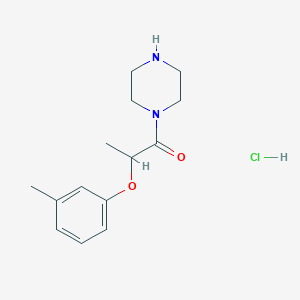
![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)

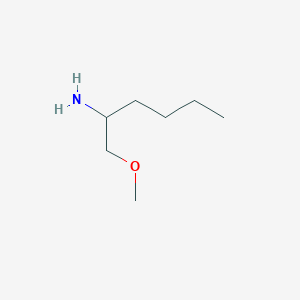
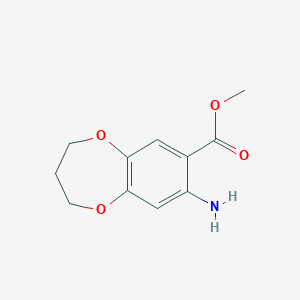
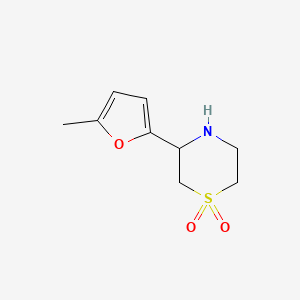
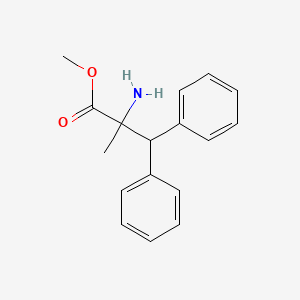
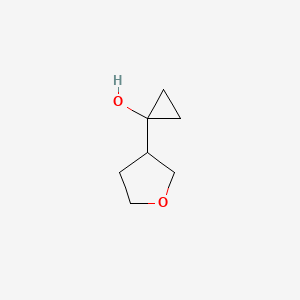
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
![2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1423459.png)